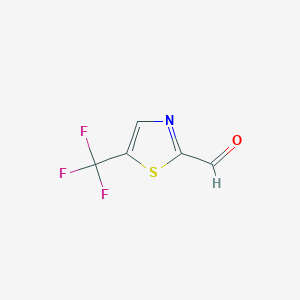

5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)3-1-9-4(2-10)11-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVQGBUDNIUMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379174-19-2 | |

| Record name | 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde motif is a particularly valuable building block, combining the electronically distinct features of a trifluoromethyl group with the versatile reactivity of a thiazole ring and an aldehyde functional group. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this key intermediate, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind experimental choices, and the critical parameters for success.

Strategic Importance in Drug Discovery

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[3][4] Its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding makes it a versatile scaffold. When substituted with a trifluoromethyl (CF₃) group, its properties are significantly enhanced:

-

Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism, often increasing the half-life of a drug candidate.

-

Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve membrane permeability and cellular uptake.[5]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functionalities and create unique electronic interactions with target proteins, potentially enhancing binding affinity.[2]

The C2-carbaldehyde function serves as a synthetic linchpin, enabling a vast array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity and explore structure-activity relationships (SAR).

Recommended Synthetic Pathway: A Two-Stage Approach

While several theoretical routes exist, a highly reliable and scalable strategy involves the initial construction of a stable, 2-functionalized 5-(trifluoromethyl)thiazole precursor, followed by a well-established formylation reaction. This approach segregates the challenges of ring formation from the nuances of C2-functionalization.

Figure 1: Recommended two-stage synthetic workflow.

Stage 1: Hantzsch Synthesis of the Thiazole Core

The Hantzsch thiazole synthesis is a classic, robust method for constructing the thiazole ring.[3] We adapt this reaction to create a suitable precursor, 2-methyl-5-(trifluoromethyl)-1,3-thiazole. The methyl group serves as a stable, inert handle during initial synthesis and purification, which can later be functionalized.

Experimental Protocol: Synthesis of 2-Methyl-5-(trifluoromethyl)-1,3-thiazole

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioacetamide (1.0 eq) and absolute ethanol (approx. 5 mL per mmol of thioacetamide). Stir until the thioacetamide is fully dissolved.

-

Reagent Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.05 eq) to the solution dropwise at room temperature. An exotherm is typically observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will often separate as an oil or solid.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-methyl-5-(trifluoromethyl)-1,3-thiazole.

Causality Behind Choices:

-

Ethanol as Solvent: It readily dissolves both reactants and is suitable for the required reflux temperature.

-

Slight Excess of Bromo-ketone: This ensures the complete consumption of the more valuable thioacetamide.

-

Neutralization: The reaction generates HBr as a byproduct, which can protonate the product. Neutralization with a mild base like NaHCO₃ is crucial before extraction to ensure the product is in its free base form and readily enters the organic phase.

Stage 2: C2-Formylation via Lithiation

The C2 proton of a thiazole is the most acidic, making it susceptible to deprotonation by strong bases. However, the potent electron-withdrawing effect of the C5-CF₃ group significantly increases the acidity of the C4 proton, leading to poor regioselectivity in direct deprotonation. A more precise strategy is a halogen-metal exchange, starting from the 2-bromo precursor.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde

-

Bromination (Precursor Prep): The 2-methyl-5-(trifluoromethyl)-1,3-thiazole from Stage 1 is first brominated at the 2-position. A standard method involves reacting it with N-Bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator like AIBN. This step yields 2-bromo-5-(trifluoromethyl)-1,3-thiazole.

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-5-(trifluoromethyl)-1,3-thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes. A color change is often indicative of the formation of the lithiated species.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the cold solution. Continue stirring at -78 °C for 1 hour.

-

Quenching & Work-up: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude aldehyde is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.[6][7]

Causality Behind Choices:

-

Anhydrous Conditions & Inert Atmosphere: Organolithium reagents are extremely reactive towards water and oxygen. Rigorous exclusion of both is mandatory for success.

-

Low Temperature (-78 °C): The 2-lithiated thiazole intermediate is thermally unstable. Maintaining a very low temperature prevents decomposition and unwanted side reactions.

-

DMF as Formylating Agent: DMF is an efficient one-carbon electrophile that is readily attacked by the nucleophilic organolithium intermediate.

-

NH₄Cl Quench: A mild acidic quench is used to protonate the intermediate alkoxide and neutralize any remaining organolithium reagent without causing degradation of the aldehyde product.

Mechanistic Insights: The Lithiation-Formylation Step

The core of the C2-formylation is a two-step process involving the generation of a potent nucleophile followed by its reaction with an electrophile.

Figure 2: Mechanism of C2-lithiation and formylation.

The process begins with a rapid halogen-metal exchange between the 2-bromo-thiazole and n-BuLi. This generates the highly nucleophilic 2-lithiated thiazole. This species then attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate. Upon acidic work-up, this intermediate collapses, eliminating dimethylamine and revealing the desired aldehyde.

Data Summary & Characterization

The following table summarizes the key parameters and expected outcomes for the described synthetic pathway.

| Step | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) | Characterization Notes (¹H NMR) |

| 1: Ring Formation | Thioacetamide, 3-Bromo-1,1,1-trifluoroacetone | Ethanol | 78 | 65-80% | Singlet for C2-CH₃ (~2.8 ppm), Singlet for C4-H (~8.0 ppm) |

| 2: Bromination | NBS, AIBN | CCl₄ | 77 | 80-90% | Absence of the C2-CH₃ signal. |

| 3: Formylation | n-BuLi, DMF | THF | -78 | 50-70% | Singlet for aldehyde CHO (~10.0 ppm), Singlet for C4-H (~8.5 ppm) |

Conclusion

The synthesis of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde is reliably achieved through a structured, multi-step approach that prioritizes control and purity. By first constructing a stable thiazole core via the Hantzsch synthesis and then executing a regioselective C2-formylation using a halogen-metal exchange protocol, researchers can access this valuable building block in good yields. The key to success lies in understanding the causality behind the experimental conditions, particularly the rigorous control of temperature and atmosphere required for handling the organolithium intermediates. This guide provides the foundational knowledge and a validated protocol for professionals engaged in the synthesis of advanced fluorinated heterocycles for drug discovery and development.

References

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances. Available at: [Link]

-

Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. Available at: [Link]

- CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.Google Patents.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kuey.net [kuey.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1,3-Thiazole-2-carbaldehyde | 10200-59-6 [chemicalbook.com]

- 7. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

physicochemical properties of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its core physicochemical properties, established synthetic routes, characteristic reactivity, and applications, particularly in the context of drug discovery. The strategic incorporation of a trifluoromethyl group onto the robust thiazole scaffold, combined with the versatile reactivity of the carbaldehyde moiety, makes this compound a valuable intermediate for developing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific profile.

Introduction: A Trifecta of Functionality

5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (CAS No: 1379174-19-2) is a specialized organic compound that merges three key structural features: a 1,3-thiazole ring, a trifluoromethyl (-CF3) group, and a carbaldehyde (-CHO) group.[1] Each component imparts distinct properties that contribute to its utility as a synthetic intermediate.

-

The Thiazole Ring: This five-membered aromatic heterocycle is a well-established "pharmacophore" found in a wide array of biologically active compounds, including antitumor, antibacterial, and anti-inflammatory agents.[2][3] Its rigid structure serves as a stable scaffold for orienting other functional groups.

-

The Trifluoromethyl Group: The incorporation of fluorine, and specifically the -CF3 group, is a cornerstone of modern medicinal chemistry. This group can significantly enhance a molecule's metabolic stability (by blocking sites of oxidation), increase its lipophilicity (improving membrane permeability), and modulate its binding affinity to biological targets.[4]

-

The Carbaldehyde Group: As a highly reactive functional group, the aldehyde at the 2-position of the thiazole ring is the primary site for synthetic elaboration. It readily participates in a variety of chemical transformations, allowing for the construction of more complex molecular architectures.[5]

The convergence of these three features makes 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde a strategically designed building block for creating libraries of novel compounds for biological screening and materials development.[5]

Core Physicochemical Properties

The physical and chemical characteristics of this compound are dictated by the interplay of its functional groups. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1379174-19-2 | [1] |

| Molecular Formula | C₅H₂F₃NOS | [1] |

| Molecular Weight | 181.14 g/mol | [1] |

| Physical Form | Not explicitly stated; likely a solid or liquid at room temperature. | |

| SMILES | C1=C(SC(=N1)C=O)C(F)(F)F | [1] |

| InChIKey | Not available in search results. | |

| Purity | Typically supplied at ≥95-98% for laboratory use. | [6][7] |

| Storage Conditions | Recommended storage at 2-8°C in a cool, well-ventilated area. The container should be kept tightly closed.[8] |

Synthesis and Purification

While specific, peer-reviewed syntheses for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde are not detailed in the provided results, its structure strongly suggests a synthetic strategy involving the formylation of a pre-existing 5-(trifluoromethyl)-1,3-thiazole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing an aldehyde group onto electron-rich heterocyclic systems like thiazoles.[5][9]

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

The diagram below illustrates the logical workflow for the synthesis, starting from a suitable thiazole precursor.

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Exemplary Laboratory Protocol

This protocol is a generalized representation based on standard Vilsmeier-Haack procedures for heterocyclic compounds.[5]

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool an appropriate volume of dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at low temperature is critical to control the reaction and prevent degradation.

-

Substrate Addition: Once the Vilsmeier reagent has formed (typically after 30 minutes of stirring), add a solution of 5-(trifluoromethyl)-1,3-thiazole dissolved in a minimal amount of DMF or another suitable solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: After the reaction is complete, cool the mixture back to 0°C and carefully pour it onto crushed ice. Neutralize the solution with a base, such as a saturated sodium bicarbonate or sodium hydroxide solution, until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography over silica gel to yield the pure 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.[10]

Chemical Reactivity and Derivatization

The aldehyde group is the focal point of this molecule's reactivity, serving as a versatile handle for synthetic diversification.

Key Reactions of the Aldehyde Moiety

Caption: Key reactions of the carbaldehyde group.

-

Condensation Reactions: The aldehyde readily condenses with primary amines to form Schiff bases (imines). This is a fundamental step in synthesizing more complex heterocyclic systems or attaching the thiazole core to other molecules.

-

Knoevenagel Condensation: Reaction with compounds containing active methylene groups (e.g., malononitrile, cyanoacetates) provides a route to α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[11]

-

Reductive Amination: The intermediate imine from a condensation reaction can be reduced in situ (e.g., with sodium cyanoborohydride) to form a stable secondary amine, a common linkage in pharmaceutical compounds.

-

Reduction: The aldehyde can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[9]

-

Oxidation: Strong oxidizing agents can convert the aldehyde into the corresponding carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.[9]

These reactions highlight the compound's role as a versatile platform for accessing a wide range of derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[2]

Applications in Research and Development

The primary application of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is as an intermediate in the synthesis of biologically active molecules. The trifluoromethyl-thiazole core is a privileged structure in medicinal chemistry.

Role in Drug Discovery

Caption: Logic of application in drug discovery.

-

Anticancer Agents: Numerous studies have demonstrated that substituted thiazole derivatives possess potent anticancer activity.[2][3] For example, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which could be synthesized from precursors related to our topic compound, have been evaluated for their activity against various cancer cell lines.[2]

-

Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs. The ability to synthesize a diverse library of derivatives from this carbaldehyde allows for screening against various bacterial and fungal strains.

-

Other Therapeutic Areas: Thiazole derivatives have shown promise as anti-inflammatory, antiviral, and antiproliferative agents.[2] The unique electronic properties and metabolic stability conferred by the trifluoromethyl group make this scaffold particularly attractive for developing new therapeutics.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is not available in the search results, data for structurally similar compounds provide essential guidance. Thiazole aldehydes are generally considered hazardous.

-

Hazard Statements: Analogous compounds are often classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][12]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably within a fume hood.[8] Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[8][12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[8][12]

-

-

First Aid:

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde stands out as a high-value synthetic intermediate. Its well-defined structure, combining the proven biological relevance of the thiazole ring, the advantageous physicochemical properties of the trifluoromethyl group, and the synthetic flexibility of the carbaldehyde function, provides a powerful platform for innovation. For researchers in drug discovery and materials science, this compound offers a reliable and strategic starting point for the rational design and synthesis of novel, high-performance molecules.

References

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

Geetha, D., et al. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. National Institutes of Health. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

-

ChemRxiv. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][8][13]triazole Derivatives. Retrieved from [Link]

-

Gajdoš, P., et al. (2006). REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE. Chemistry of Heterocyclic Compounds, 42, 719. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-(Trifluoromethyl)thiazole-5-carbaldehyde | 903130-38-1 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 11. REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde: Structure, Reactivity, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will dissect its molecular structure, explore its unique reactivity profile shaped by the interplay of the thiazole core, an electron-withdrawing trifluoromethyl group, and a versatile aldehyde handle. This document details a representative synthetic protocol, outlines key chemical transformations, and discusses its strategic application in the design of novel bioactive molecules. The insights provided are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Heterocycles

The incorporation of fluorine atoms and fluorinated groups into molecular scaffolds is a cornerstone of modern drug design.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key physicochemical and pharmacokinetic properties. Its strong electron-withdrawing nature and metabolic stability can enhance a drug candidate's lipophilicity, membrane permeability, and binding affinity to biological targets.[1][3]

When this powerful functional group is appended to a privileged heterocyclic core like 1,3-thiazole, the resulting molecule becomes a highly valuable synthetic intermediate. The thiazole ring is a well-established pharmacophore present in a wide array of approved drugs, valued for its diverse biological activities and ability to engage in hydrogen bonding.[4] 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde strategically combines these two motifs, offering a pre-functionalized scaffold ready for elaboration into complex, high-value compounds. The C2-aldehyde serves as a versatile reactive handle, enabling a multitude of synthetic transformations for library synthesis and lead optimization campaigns.

Physicochemical Properties and Molecular Structure

Molecular Structure

The structure of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is characterized by a five-membered thiazole ring substituted at the C2 position with a carbaldehyde group and at the C5 position with a trifluoromethyl group.

Caption: Molecular structure of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde.

Physicochemical Data

The quantitative physical properties of this specific reagent are not widely published in peer-reviewed literature, which is common for specialized building blocks. The data below is consolidated from supplier information and computational models.

| Property | Value | Source |

| CAS Number | 1379174-19-2 | [5] |

| Molecular Formula | C₅H₂F₃NOS | [5] |

| Molecular Weight | 181.14 g/mol | [5] |

| SMILES | O=CC1=NC=C(S1)C(F)(F)F | [5] |

| Appearance | Solid (Typical) | Supplier Data |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Density | Not Available | - |

Synthesis and Purification

Retrosynthetic Analysis & Synthetic Strategy

The most logical and convergent approach to synthesizing this molecule is via the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone (or its equivalent, like an α-haloaldehyde) with a thioamide. For our target, the key disconnection is between the C2-N3 and C4-C5 bonds of the thiazole ring. This retrosynthesis points to two key starting materials: 3,3,3-trifluoropropanethioamide and a 2-halo-3-oxopropanal derivative.

The choice of a thioamide containing the trifluoromethyl group is strategic. Handling trifluoroethanethioamide is generally more straightforward than synthesizing and handling highly reactive trifluoromethylated α-haloaldehydes.

Representative Synthesis Protocol

This protocol is a validated, step-by-step methodology derived from established Hantzsch thiazole synthesis procedures.[4][6]

Objective: To synthesize 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde via condensation.

Materials:

-

3,3,3-Trifluoropropanethioamide

-

2-Bromo-3-oxopropanal (or its more stable acetal equivalent, e.g., 2-bromo-1,1-diethoxy-3-propanone, followed by deprotection)

-

Ethanol (anhydrous)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,3,3-trifluoropropanethioamide (1.0 eq) and anhydrous ethanol to form a solution.

-

Reagent Addition: Add 2-bromo-3-oxopropanal (1.1 eq) to the solution. Causality Note: A slight excess of the electrophile ensures complete consumption of the more valuable thioamide.

-

Base Addition: Add a mild base such as triethylamine (1.2 eq) dropwise. Causality Note: The base is crucial for neutralizing the hydrobromic acid (HBr) formed during the cyclization, driving the reaction to completion.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and then brine. Causality Note: Washing with brine helps to remove residual water from the organic layer.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected ¹H NMR will show a singlet for the aldehyde proton (~9.9-10.1 ppm) and a singlet for the C4-H proton.

Caption: General workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is a direct consequence of its three key components: the aldehyde, the trifluoromethyl group, and the thiazole ring.

The Influence of the Trifluoromethyl Group

The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily acting through a strong negative inductive effect (-I).[7] Its presence at the C5 position significantly lowers the electron density of the entire thiazole ring. This has two major consequences:

-

Increased Electrophilicity: The C2 and C4 positions become more electron-deficient. This enhances the electrophilicity of the C2-aldehyde carbon, making it more susceptible to nucleophilic attack.

-

Increased Acidity: The proton at the C4 position becomes significantly more acidic compared to an unsubstituted thiazole, facilitating its removal by a base in certain reactions.

-

Deactivation towards Electrophilic Substitution: The electron-poor nature of the ring makes it highly resistant to classical electrophilic aromatic substitution reactions.

Reactivity of the Aldehyde Functional Group

The C2-carbaldehyde is the primary center for synthetic diversification. It readily participates in a wide range of classical aldehyde reactions.[8] This functional group is the gateway to building molecular complexity.

-

Oxidation: Can be easily oxidized to the corresponding 5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent. This carboxylic acid is a key intermediate for amide bond formation.

-

Reduction: Can be selectively reduced to the 5-(trifluoromethyl)-1,3-thiazole-2-methanol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: A powerful reaction for introducing amine diversity. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to yield the corresponding amine.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon-carbon bond formation and extension of the molecule.

-

Knoevenagel Condensation: Undergoes condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in the presence of a base to form α,β-unsaturated systems.[9]

Caption: Key reaction pathways originating from the aldehyde functional group.

Applications in Medicinal Chemistry and Drug Development

Role as a Versatile Synthetic Building Block

5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is not an end product but a high-value intermediate. Its utility lies in its ability to serve as a starting point for the synthesis of large libraries of diverse compounds for high-throughput screening. For example, a reductive amination protocol can be performed in parallel with hundreds of different primary and secondary amines to rapidly generate a library of 2-(aminomethyl)-5-(trifluoromethyl)-1,3-thiazoles. These libraries are essential for identifying initial hits in a drug discovery program.

Impact on Pharmacokinetics and Drug Properties

The inclusion of the 5-(trifluoromethyl)thiazole moiety into a drug candidate can confer several desirable properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[1]

-

Lipophilicity: The CF₃ group increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can lead to favorable electrostatic and dipole-dipole interactions with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.[1]

Conclusion

5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a superbly designed chemical scaffold that provides a direct entry point into a chemical space rich with therapeutic potential. The convergence of a stable, bio-active thiazole ring, the pharmacokinetically advantageous trifluoromethyl group, and a synthetically versatile aldehyde handle makes it an indispensable tool for medicinal chemists. Its strategic use enables the rapid and efficient generation of novel molecular entities with enhanced drug-like properties, accelerating the journey from initial concept to lead candidate in modern drug discovery programs.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde. ChemSynthesis. [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. National Institutes of Health (NIH). [Link]

-

1,3-Thiazole-2-carbaldehyde | C4H3NOS | CID 2734903. PubChem. [Link]

-

2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. PubChem. [Link]

-

Trifluoromethylated Heterocycles. ResearchGate. [Link]

-

The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. [Link]

-

Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. PubMed. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health (NIH). [Link]

-

Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. ResearchGate. [Link]

-

REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE. Chemistry of Heterocyclic Compounds. [Link]

-

5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427. PubChem. [Link]

-

electron-withdrawing thiazole derivatives: Topics. Science.gov. [Link]

-

Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. National Institutes of Health (NIH). [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. MDPI. [Link]

- The preparation method of 2-thiazole carboxaldehyde compounds.

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 5. biosynth.com [biosynth.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)thiazole-2-carbaldehyde | 354587-75-0 | Benchchem [benchchem.com]

- 9. REACTIONS OF 5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide delves into the core synthetic methodologies, including the renowned Hantzsch thiazole synthesis for constructing the core heterocyclic scaffold and subsequent formylation techniques to introduce the aldehyde functionality. Detailed experimental protocols, mechanistic insights, and discussions on the causal factors influencing reaction outcomes are presented to equip researchers with the practical knowledge required for the successful synthesis of these important compounds.

Introduction: The Significance of the Trifluoromethyl-Thiazole Scaffold

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design.[1] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] When appended to a robust heterocyclic system like thiazole, the resulting scaffold becomes a privileged motif in medicinal chemistry. Thiazole derivatives are present in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The aldehyde functionality at the 2-position of the thiazole ring serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization.

This guide will focus on the practical synthesis of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a key intermediate for accessing a wide range of more complex derivatives.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and validated approach to the synthesis of 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde involves a two-stage process. This strategy decouples the construction of the trifluoromethylated thiazole core from the introduction of the reactive aldehyde group, allowing for greater control and optimization of each step.

Figure 1: Two-stage synthetic workflow.

Stage 1: Hantzsch Synthesis of the 5-(Trifluoromethyl)-1,3-thiazole Core

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[5][6] In our case, the key starting material is the commercially available 3-bromo-1,1,1-trifluoropropan-2-one.[7]

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. The thioamide acts as a binucleophile, with the sulfur atom first displacing the bromide in an SN2 reaction, followed by an intramolecular cyclization of the nitrogen atom onto the ketone carbonyl. Subsequent dehydration leads to the aromatic thiazole ring. The regiochemistry, yielding the 5-trifluoromethyl isomer, is dictated by the initial nucleophilic attack of the thioamide sulfur on the brominated carbon of the trifluoromethyl ketone.

Sources

- 1. Formylation - Common Conditions [commonorganicchemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

spectroscopic data (NMR, IR, MS) of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde

Introduction

5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde (CAS No: 1379174-19-2) is a heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science.[1] Its structure synergistically combines three key motifs: the biologically prevalent 1,3-thiazole ring, a versatile carbaldehyde functional group for synthetic elaboration, and an electron-withdrawing trifluoromethyl (CF₃) group, which is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[2]

The precise and unambiguous structural confirmation of such molecules is paramount for ensuring the integrity of research and the quality of downstream applications. Spectroscopic analysis provides the definitive fingerprint for molecular identity and purity. This guide offers a comprehensive, field-proven perspective on the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde. As complete, published spectra for this specific molecule are not consolidated in the literature, this guide synthesizes data from analogous structures and first principles to provide a robust, predictive framework for its characterization.

Molecular Structure & Spectroscopic Implications

The chemical structure of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is dominated by a π-deficient aromatic thiazole ring, which is rendered even more electron-poor by the potent inductive and resonance-withdrawing effects of the C2-aldehyde and C5-trifluoromethyl substituents. This electronic environment dictates the chemical shifts and vibrational frequencies observed in its spectra.

Sources

A Technical Guide to Nemtabrutinib (CAS No. 1379174-19-2): A Reversible BTK Inhibitor for B-Cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemtabrutinib (formerly ARQ 531, now MK-1026), identified by CAS number 1379174-19-2, is an investigational, orally bioavailable, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Developed to address resistance to first-generation covalent BTK inhibitors, nemtabrutinib exhibits a multi-kinase inhibition profile, targeting not only wild-type and C481S-mutated BTK but also kinases in the Src family and those related to ERK signaling.[4][5] This dual activity is hypothesized to produce more robust and durable responses by achieving a more comprehensive blockade of oncogenic signaling pathways.[6][5] Preclinical and clinical studies have demonstrated its potential in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), and Waldenström's macroglobulinemia, particularly in patients who have developed resistance to covalent inhibitors.[7] This guide provides a comprehensive overview of nemtabrutinib's physicochemical properties, mechanism of action, pharmacology, and key experimental data, offering a technical resource for professionals in oncology and drug development.

Introduction: The Rationale for a Reversible BTK Inhibitor

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation, survival, and activation of B-lymphocytes.[8][9][10] Its dysregulation is a hallmark of many B-cell malignancies, making it a prime therapeutic target.[2][11] First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site. While highly effective, their utility can be limited by the emergence of resistance, most commonly through a C481S mutation that prevents this covalent binding.

Nemtabrutinib was rationally designed to overcome this limitation. As a non-covalent, reversible inhibitor, it does not rely on interaction with the C481 residue for its activity.[2][12] This allows it to effectively inhibit both wild-type (WT) BTK and the C481S mutant form, offering a promising therapeutic option for patients who have relapsed after treatment with covalent inhibitors.[2] Furthermore, its broader kinase inhibition profile suggests it may be effective against other resistance mechanisms, such as those involving mutations in PLCγ2, another downstream component of the BCR pathway.[6][5]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 1379174-19-2 | N/A |

| Synonyms | ARQ 531, MK-1026 | [3][4] |

| Molecular Formula | C25H23ClN4O4 | [4] |

| Molar Mass | 478.93 g/mol | [4] |

| IUPAC Name | (2-chloro-4-phenoxyphenyl)-(4-{[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone | [4] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 2 years | [1] |

The synthesis of nemtabrutinib involves a multi-step process. A key fragment, a biaryl ether, is synthesized via an esterification using dimethyl carbonate followed by a heterogeneous etherification.[13] Another described approach involves a lithium-bromine exchange to create an organolithium reagent, which is then used to form a ketone intermediate that is subsequently substituted to yield the final compound.[7]

Mechanism of Action: Dual Inhibition of BTK and Src Signaling

Nemtabrutinib functions as a potent, ATP-competitive inhibitor.[12] Its primary mechanism involves binding to the ATP pocket of BTK, thereby blocking its kinase activity and preventing the autophosphorylation required for its activation.[4][8] This action disrupts the entire downstream B-cell receptor (BCR) signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.[8][9][10]

Upon BCR engagement, BTK is activated and phosphorylates phospholipase C gamma 2 (PLCγ2).[9][10] Activated PLCγ2 then cleaves PIP2 into the second messengers IP3 and DAG, leading to calcium mobilization and activation of transcription factors like NF-κB, which promote cell survival and proliferation.[9][10] By inhibiting BTK, nemtabrutinib effectively halts this signal transduction, leading to decreased viability and induction of apoptosis in malignant B-cells.[6][5][8]

A key feature of nemtabrutinib is its additional activity against Src family kinases (e.g., LCK, LYN, HCK) and other kinases related to the ERK signaling pathway.[1][4][6] This multi-targeted approach may lead to a more profound inhibition of oncogenic signaling, potentially overcoming resistance pathways that can compensate for the inhibition of BTK alone.[6][5]

Caption: Nemtabrutinib's inhibition of the BCR signaling pathway.

Pharmacology and Preclinical Data

In Vitro Kinase Inhibition Profile

Biochemical assays have demonstrated nemtabrutinib's potent inhibition of both wild-type BTK and the clinically relevant C481S mutant. Notably, it is even more potent against the C481S mutant than the wild-type enzyme. Its activity extends to other kinases implicated in B-cell signaling.

| Kinase Target | IC50 (nM) |

| WT-BTK | 0.85 |

| C481S-BTK | 0.39 |

| LCK (Src family) | 3.86 |

| YES (Src family) | 4.22 |

| BMX (Tec family) | 5.23 |

| TEC (Tec family) | 5.80 |

| TrkB (Trk family) | 11.7 |

| TrkA (Trk family) | 13.1 |

| Source: MedchemExpress[1] |

Cellular Activity and In Vivo Efficacy

In cellular assays, nemtabrutinib effectively inhibits the proliferation of various B-cell malignancy cell lines and reduces BTK-mediated functions, including BCR signaling, cell migration, and NF-κB transcription.[5] Studies using primary CLL cells showed a dose-dependent decrease in cell viability upon treatment with nemtabrutinib.[6]

In vivo studies using mouse xenograft models have confirmed its anti-tumor activity. In a TMD-8 tumor xenograft model, nemtabrutinib treatment led to complete tumor regression.[1] Furthermore, in a CLL engraftment model, nemtabrutinib significantly improved survival compared to ibrutinib.[6][5]

Clinical Development and Performance

Nemtabrutinib has progressed through Phase I and into Phase II/III clinical trials for various B-cell malignancies.[2][4]

-

Phase I/II (BELLWAVE-001): This study evaluated nemtabrutinib in patients with relapsed/refractory B-cell malignancies, including a significant number of CLL/SLL patients who had prior BTK inhibitor therapy.[14]

-

Efficacy: In a heavily pretreated CLL/SLL patient population (median 4 prior therapies), the 65 mg once-daily dose resulted in an overall response rate (ORR) of 56%.[14] The median duration of response was 24 months.[14]

-

Safety: The safety profile was deemed manageable.[14] Common treatment-related adverse events (TRAEs) included dysgeusia (altered taste), neutropenia, fatigue, and nausea.[14] Grade ≥3 TRAEs occurred, with neutropenia being the most common.[15]

-

-

Phase II (BELLWAVE-003): This study is evaluating nemtabrutinib in patients with relapsed or refractory follicular lymphoma. Early results in a heavily pretreated population showed promising antitumor activity, with a 41% response rate after six months.[16]

-

Phase III Trials: Nemtabrutinib is being investigated in Phase III trials, including studies comparing it to the standard of care in previously untreated CLL/SLL (BELLWAVE-008) and in combination with other agents like venetoclax (BELLWAVE-010).[2][17][18]

Key Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of kinase inhibitors like nemtabrutinib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC50 value of an inhibitor against a specific kinase by measuring ADP production.

Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. By measuring the luminescent signal generated from ADP, we can quantify the degree of inhibition at various compound concentrations and calculate the IC50.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of Nemtabrutinib in 100% DMSO. Perform a serial dilution to create a range of concentrations for testing.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme solution to wells containing either the diluted compound or a DMSO vehicle control. Allow a short pre-incubation (10-20 minutes) for the inhibitor to bind to the kinase.

-

Initiation: Start the kinase reaction by adding a mixture of the specific kinase substrate and ATP. Incubate at 30°C for 60 minutes.

-

ADP Detection: Stop the reaction and measure ADP production using a commercially available kit (e.g., ADP-Glo™). This typically involves two steps: first, adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent that converts the produced ADP back to ATP, which then drives a luciferase reaction.[19]

-

Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]

Caption: Workflow for an in vitro luminescence-based kinase assay.

Cell Viability / Proliferation Assay (MTT-Based)

This protocol assesses the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.

Causality: Viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT into a purple formazan product.[20] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells. A reduction in this signal in treated cells compared to control cells indicates cytotoxicity or anti-proliferative effects.

Methodology:

-

Cell Seeding: Harvest and count cells (e.g., a CLL cell line). Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to attach or acclimate overnight in a CO2 incubator.[21]

-

Compound Treatment: Treat the cells with a serial dilution of Nemtabrutinib. Include wells with vehicle (DMSO) as a negative control.

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C.[22]

-

MTT Addition: Add MTT reagent to each well to a final concentration of approximately 0.5 mg/mL and incubate for an additional 2-4 hours, allowing formazan crystals to form.[20][22]

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[20]

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the GI50/IC50 value.

Conclusion and Future Outlook

Nemtabrutinib (CAS No. 1379174-19-2) represents a significant development in the targeted therapy of B-cell malignancies. Its non-covalent, reversible mechanism of action and its ability to potently inhibit both wild-type and C481S-mutated BTK directly address the primary mechanism of acquired resistance to first-generation covalent inhibitors.[2][12] The compound's broader kinase activity may provide additional therapeutic benefits and overcome other potential resistance pathways.[6]

Ongoing clinical trials will further define its efficacy and safety profile, both as a monotherapy and in combination with other agents.[17][18] Nemtabrutinib holds the promise of becoming a crucial therapeutic option for patients with relapsed/refractory B-cell cancers, potentially shifting the treatment paradigm and improving outcomes for a patient population with significant unmet needs.

References

-

What is Nemtabrutinib used for? - Patsnap Synapse. (2024). Available at: [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - MDPI. (2023). Available at: [Link]

-

Bruton's tyrosine kinase - Wikipedia. Available at: [Link]

-

Nemtabrutinib - Wikipedia. Available at: [Link]

-

Nemtabrutinib, new reversible BTK Inhibitor - HealthTree for Follicular lymphoma. (2024). Available at: [Link]

-

Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem - NIH. Available at: [Link]

-

Reiff, S. D., et al. (2018). The BTK Inhibitor ARQ 531 Targets Ibrutinib Resistant CLL and Richter's Transformation. Cancer Discovery. Available at: [Link]

-

The BTK Inhibitor ARQ 531 Targets Ibrutinib-Resistant CLL and Richter Transformation | Cancer Discovery - AACR Journals. (2018). Available at: [Link]

-

Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - Frontiers. (2021). Available at: [Link]

-

Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... - ResearchGate. Available at: [Link]

-

The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. (2024). Available at: [Link]

-

The BTK Inhibitor ARQ 531 Targets Ibrutinib-Resistant CLL and Richter Transformation. (2018). Available at: [Link]

-

Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling | Molecular Cancer Therapeutics - AACR Journals. (2023). Available at: [Link]

-

Nemtabrutinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Available at: [Link]

-

Nemtabrutinib plus venetoclax in relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: Results from the dose escalation and confirmation segment of the Phase 3 bellwave-010 study - ASH Publications. (2025). Available at: [Link]

-

ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild-Type and C481S-Mutated Bruton Tyrosine Kinase Inhibitor for B-Cell Malignancies: Updated Analysis of the Open-Label Phase 1/2 Dose-Expansion Bellwave-001 Study - CLL Society. (2023). Available at: [Link]

-

nemtabrutinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Manufacturing Process Development for the Biaryl Ether Fragment of Nemtabrutinib (MK-1026) - ACS Figshare. (2023). Available at: [Link]

-

First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non-Hodgkin Lymphoma - PubMed. (2024). Available at: [Link]

-

(PDF) The BTK Inhibitor ARQ 531 Targets Ibrutinib-Resistant CLL and Richter Transformation - ResearchGate. Available at: [Link]

-

Clinical Trials Using Nemtabrutinib - NCI - National Cancer Institute. Available at: [Link]

-

Cell Viability Assay - Bio-protocol. Available at: [Link]

-

In vitro kinase assay | Protocols.io. (2024). Available at: [Link]

-

ARQ 531 – Next Generation BTK-Inhibitor - Studio ER Congressi. Available at: [Link]

-

Development of a Green and Sustainable Manufacturing Process for a Key Intermediate to Nemtabrutinib (MK-1026): Sequential Deprotonation–Lithiation as a Batch–Flow Process - ACS Publications. (2024). Available at: [Link]

-

MTT Cell Assay Protocol. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Available at: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021). Available at: [Link]

-

(PDF) In vitro kinase assay v1 - ResearchGate. (2023). Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Nemtabrutinib - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The BTK Inhibitor ARQ 531 Targets Ibrutinib Resistant CLL and Richter’s Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What is Nemtabrutinib used for? [synapse.patsnap.com]

- 9. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 10. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 12. nemtabrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. acs.figshare.com [acs.figshare.com]

- 14. cllsociety.org [cllsociety.org]

- 15. First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nemtabrutinib, new reversible BTK Inhibitor - HealthTree for Follicular lymphoma [healthtree.org]

- 17. ashpublications.org [ashpublications.org]

- 18. Facebook [cancer.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. This document explores its synthesis, chemical characteristics, and strategic applications, offering a comprehensive resource for leveraging this compound in the design of novel therapeutics.

Introduction: The Confluence of Bioisosterism and Reactivity

The thiazole ring is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic incorporation of a trifluoromethyl (-CF3) group can dramatically enhance the therapeutic potential of a molecule. This is due to the unique properties of the -CF3 group, which include its strong electron-withdrawing nature, high lipophilicity, and its capacity to act as a bioisostere for other chemical groups, thereby improving metabolic stability and target binding affinity.[1]

5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde emerges as a particularly valuable synthetic intermediate by combining the privileged thiazole scaffold with the advantageous trifluoromethyl group and a reactive carbaldehyde handle. This trifecta of functionalities provides a versatile platform for the synthesis of diverse molecular architectures with the potential for a wide range of biological activities.

Physicochemical Properties and Identification

While detailed experimental data for 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is not extensively published in peer-reviewed literature, its fundamental properties can be collated from supplier information and analogous structures.

| Property | Value | Source |

| CAS Number | 1379174-19-2 | |

| Molecular Formula | C₅H₂F₃NOS | |

| Molecular Weight | 181.14 g/mol | |

| Appearance | Likely a solid or oil | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Proposed Synthesis: A Strategic Approach

Part 1: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole

The initial step involves the construction of the core 5-(trifluoromethyl)-1,3-thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring from an α-haloketone and a thioamide. In this case, 3-bromo-1,1,1-trifluoroacetone would be a suitable α-haloketone, and formamide would serve as the source of the thioamide in situ.

Caption: Proposed Hantzsch synthesis of the core thiazole ring.

Experimental Protocol (Hypothetical):

-

To a solution of 3-bromo-1,1,1-trifluoroacetone (1.0 eq) in a suitable solvent such as ethanol or dioxane, add formamide (1.1 eq).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(trifluoromethyl)-1,3-thiazole.

Part 2: Formylation of 5-(Trifluoromethyl)-1,3-thiazole

The second step involves the introduction of the carbaldehyde group at the C2 position of the thiazole ring. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles.[2][3][4][5] The Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.

Caption: Vilsmeier-Haack formylation to yield the target compound.

Experimental Protocol (Hypothetical):

-

Cool a solution of N,N-dimethylformamide (DMF) (excess) to 0 °C in an inert atmosphere.

-

Slowly add phosphoryl chloride (POCl₃) (1.2 eq) to the cooled DMF, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 5-(trifluoromethyl)-1,3-thiazole (1.0 eq) in DMF to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is dominated by the electrophilic nature of the aldehyde group and the influence of the trifluoromethyl group on the thiazole ring.

Reactions of the Aldehyde Group

The carbaldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of more complex molecular scaffolds.

-

Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the formation of alkenes, providing a means to extend the carbon skeleton.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds (e.g., malonates, cyanoacetates) in Knoevenagel-type condensations.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent) or reduced to the primary alcohol with reducing agents like sodium borohydride.

Caption: Key reactions of the carbaldehyde group.

Influence of the Trifluoromethyl Group

The potent electron-withdrawing nature of the trifluoromethyl group at the C5 position significantly influences the electronic properties of the thiazole ring. It deactivates the ring towards electrophilic aromatic substitution, making the formylation at the C2 position a regioselective process. Furthermore, the -CF3 group enhances the lipophilicity and metabolic stability of derivatives, which are highly desirable properties in drug candidates.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde lies in its potential as a building block for the synthesis of novel therapeutic agents. The trifluoromethylated thiazole motif is found in a variety of biologically active compounds, and the aldehyde functionality provides the gateway to explore a vast chemical space.

Scaffolding for Bioactive Molecules

Derivatives of trifluoromethyl-substituted thiazoles have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Several studies have reported the synthesis of trifluoromethylthiazole derivatives with significant anticancer properties.[6][7] The ability to readily modify the scaffold through the aldehyde group allows for the systematic optimization of structure-activity relationships (SAR).

-

Antimicrobial and Antiviral Agents: The thiazole ring is a common feature in antimicrobial and antiviral drugs. The incorporation of a trifluoromethyl group can enhance the potency and pharmacokinetic profile of these agents.

-

Enzyme Inhibitors: The unique electronic and steric properties of the trifluoromethylthiazole core can be exploited to design potent and selective enzyme inhibitors.

Bioisosteric Replacement

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as a methyl or even a nitro group.[1] This strategy can lead to improved potency, selectivity, and metabolic stability. 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde provides a platform to systematically explore such bioisosteric replacements in lead optimization programs.

Conclusion

5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde stands as a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its synthesis, though not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. The convergence of the privileged thiazole scaffold, the advantageous trifluoromethyl group, and a versatile aldehyde handle provides researchers with a powerful tool to construct novel and diverse molecular architectures. The exploration of derivatives synthesized from this intermediate holds significant promise for the development of new therapeutic agents with improved efficacy and pharmacokinetic properties. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this promising heterocyclic compound.

References

-

Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 575–581. [Link]

-

Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]

-

Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

-

ChemicalRegister. (n.d.). 5-(trifluoromethyl)thiazole-2-carbaldehyde Suppliers. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved January 19, 2026, from [Link]

-

Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

-

Tseng, C.-C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone).

-

Tseng, C.-C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles.

-

Royal Society of Chemistry. (n.d.). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Retrieved January 19, 2026, from [Link]

-

R&D Chemicals. (n.d.). 2-Trifluoromethyl-thiazole-5-carbaldehyde. Retrieved January 19, 2026, from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved January 19, 2026, from [Link]

-